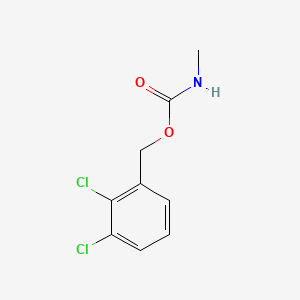

2,3-Dichlorobenzyl methylcarbamate

Description

Historical Overview of Research on the Chemical Compound and Related Carbamates

The study of carbamates has a rich history, originating from the investigation of naturally occurring compounds. The first recognized carbamate (B1207046) was physostigmine, an alkaloid isolated from the Calabar bean (Physostigma venenosum) in the mid-19th century. This natural product's potent biological activity spurred further research into the synthesis and properties of other carbamate-containing molecules.

The 20th century saw a significant expansion in carbamate research, leading to the development of a wide array of synthetic carbamates with diverse applications. A notable area of investigation has been their use as pesticides. Research into dichlorobenzyl methylcarbamate isomers has revealed that the specific positioning of the chlorine atoms on the phenyl ring plays a critical role in their biological activity. For instance, studies on 3,4-dichlorobenzyl methylcarbamate have demonstrated its efficacy as a selective pre-emergence herbicide. nih.gov This highlights the importance of the isomeric form of the molecule in determining its function. While extensive research has been conducted on other isomers, specific academic inquiry focusing solely on 2,3-Dichlorobenzyl methylcarbamate has been more limited, often being included in broader studies of carbamate derivatives.

Significance of the this compound Moiety in Chemical Biology

The significance of the this compound moiety in chemical biology primarily stems from the combined structural features of the carbamate group and the dichlorinated aromatic ring. The carbamate functional group is known to be a pharmacophore for cholinesterase inhibition. nih.gov Carbamates can act as "pseudo-irreversible" inhibitors of cholinesterases by carbamylating the serine residue in the enzyme's active site. researchgate.net This inhibitory action is a key mechanism for the biological effects of many carbamate compounds.

Interdisciplinary Research Perspectives on the Compound

The study of this compound and related compounds extends across several scientific disciplines:

Agricultural Science: The primary area of research for dichlorobenzyl methylcarbamates has been in agriculture, particularly as herbicides. The structural similarity to other herbicidal carbamates suggests potential applications in weed control, with the specific chlorine substitution pattern potentially offering selectivity for certain plant species. nih.gov

Environmental Science: The environmental fate and impact of carbamates are of significant interest. Research in this area would focus on the persistence, degradation, and potential toxicity of this compound in soil and water systems. The degradation of carbamates can be influenced by factors such as pH, microbial activity, and sunlight. nih.govmdpi.com

Medicinal Chemistry: While not a primary focus to date, the carbamate structure is a well-established scaffold in drug discovery. acs.org The ability of carbamates to inhibit cholinesterases has been exploited in the development of drugs for conditions such as Alzheimer's disease. nih.gov Future research could explore the potential of the 2,3-dichloro substitution pattern to modulate the activity and selectivity of carbamate-based inhibitors for therapeutic purposes.

Toxicology: Understanding the toxicological profile of this compound is crucial for assessing its safety. The primary mechanism of toxicity for many carbamates is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | nih.gov |

| Molecular Weight | 234.08 g/mol | nih.gov |

| XlogP (predicted) | 2.7 | uni.lu |

| Monoisotopic Mass | 233.00104 Da | uni.lu |

Detailed Research Findings on Dichlorobenzyl Methylcarbamate Isomers

| Isomer | Research Focus | Key Findings | Source |

| 3,4-Dichlorobenzyl methylcarbamate | Herbicidal Activity | Selective pre-emergence herbicide; inhibits pigment synthesis in sensitive species. Activity is significantly altered by the position of the chlorine atoms. | nih.gov |

| 2,4-Dichlorobenzyl alcohol (precursor) | Antiseptic/Antiviral Activity | Component of throat lozenges; exhibits bactericidal and virucidal properties. Mechanism is thought to involve denaturation of proteins and sodium channel blockade. | drugbank.com |

Structure

3D Structure

Propriétés

Numéro CAS |

2328-31-6 |

|---|---|

Formule moléculaire |

C9H9Cl2NO2 |

Poids moléculaire |

234.08 g/mol |

Nom IUPAC |

(2,3-dichlorophenyl)methyl N-methylcarbamate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-9(13)14-5-6-3-2-4-7(10)8(6)11/h2-4H,5H2,1H3,(H,12,13) |

Clé InChI |

SESJCOBCXSACPH-UHFFFAOYSA-N |

SMILES |

CNC(=O)OCC1=C(C(=CC=C1)Cl)Cl |

SMILES canonique |

CNC(=O)OCC1=C(C(=CC=C1)Cl)Cl |

Autres numéros CAS |

62046-37-1 2328-31-6 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,3 Dichlorobenzyl Methylcarbamate

General Synthetic Approaches to Carbamate (B1207046) Esters

The formation of the carbamate linkage can be achieved through several reliable and versatile chemical reactions. These methods often involve the generation of a reactive intermediate that is subsequently trapped by an alcohol or an amine.

Reaction of Hydroxamic Acids with Alcohols

Various reagents can promote this rearrangement. For instance, 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) can be used to first synthesize the hydroxamic acid from a carboxylic acid and then activate it for the Lossen rearrangement. organic-chemistry.org Another approach utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of N-methyl morpholine (B109124) (NMM) to facilitate the reaction between a hydroxamic acid and an alcohol. acs.orgnih.gov More recently, a mild, one-pot synthesis has been developed using an arylsulfonyl chloride and a catalytic amount of N-methylimidazole (NMI). organic-chemistry.orgacs.org This NMI-catalyzed method effectively accelerates the conversion of the intermediate isocyanate to the carbamate under gentle conditions, minimizing side reactions. organic-chemistry.orgacs.org

Three-Component Coupling Reactions for Carbamate Formation

Three-component coupling reactions offer an efficient and atom-economical route to carbamates by combining three distinct starting materials in a single step. A prominent example is the coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orggoogle.com This method is often facilitated by the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI), which promotes the reaction under mild conditions and helps to prevent common side reactions such as the N-alkylation of the amine or overalkylation of the resulting carbamate. organic-chemistry.orggoogle.com This approach is valued for its operational simplicity and the use of readily available CO₂ as a C1 source. google.com

| Reactants | Catalyst/Reagents | Key Features | Reference |

| Amine, Carbon Dioxide, Alkyl Halide | Cesium Carbonate (Cs₂CO₃), Tetrabutylammonium Iodide (TBAI) | Mild conditions, avoids N-alkylation, high efficiency. | organic-chemistry.orggoogle.com |

| Primary Amines, CO₂, Alkyl Halide | Cesium Carbonate (Cs₂CO₃), TBAI in DMF | One-pot synthesis of N-alkyl carbamates. | nih.gov |

Utilization of Activated Carbonates in Carbamate Synthesis

Activated carbonates serve as effective alkoxycarbonylating agents for amines, providing a reliable pathway to carbamates. nih.gov Mixed carbonates, particularly those derived from p-nitrophenol, are frequently used. nih.gov The synthesis typically involves treating p-nitrophenyl chloroformate (PNPCOCl) with an appropriate alcohol in the presence of a base. nih.gov The resulting activated carbonate can then react cleanly with an amine to form the carbamate derivative. nih.gov

Another example of an activated carbonate is bis(methyl salicyl) carbonate (BMSC), which has shown enhanced reactivity compared to traditional reagents like diphenyl carbonate, especially in melt polymerization reactions to form polycarbonates. kit-technology.de This heightened reactivity allows for shorter reaction times and lower temperatures. kit-technology.de

| Activating Group | Reagent | Application | Reference |

| p-Nitrophenyl | p-Nitrophenyl Chloroformate (PNPCOCl) | Alkoxycarbonylation of amines. | nih.gov |

| Methyl Salicyl | Bis(methyl salicyl) carbonate (BMSC) | Melt polymerization, transcarbonation. | kit-technology.de |

Condensation Reactions with Carbamates

Carbamates can undergo condensation reactions with various carbonyl compounds, particularly aldehydes and their derivatives. These reactions are typically acid-catalyzed and can lead to the formation of more complex structures. For example, benzyl (B1604629) carbamate has been shown to react with glyoxal (B1671930) in various polar solvents in the presence of an acid catalyst. Similarly, condensation reactions between methyl N-phenylcarbamate and formaldehyde (B43269) have been studied over solid acid catalysts to produce methylene (B1212753) diphenyl-4,4′-dicarbamate (MDC), a precursor to isocyanates. The condensation of benzyl carbamate with aromatic aldehydes and alpha-keto acids has also been reported, demonstrating the versatility of the carbamate group in such transformations.

Targeted Synthesis of 2,3-Dichlorobenzyl Methylcarbamate and Structural Analogues

While a direct, documented synthesis for this compound is not prevalent in the literature, its synthesis can be inferred from established methods for preparing benzyl carbamates and their analogues. The general strategies would involve coupling the 2,3-dichlorobenzyl moiety with a methylcarbamate source. This could be achieved by reacting 2,3-dichlorobenzyl alcohol with methyl isocyanate or by reacting 2,3-dichlorobenzyl chloride with a salt of methylcarbamic acid.

Specific Methodologies for Benzyl Carbamate Synthesis

Several methods have been established for the synthesis of the parent compound, benzyl carbamate, which serve as a blueprint for its substituted analogues.

One common industrial method involves the reaction of benzyl alcohol with urea (B33335). organic-chemistry.org This reaction is often catalyzed by metal oxides or cation exchange resins and can achieve high yields. acs.org For example, heating urea and benzyl alcohol with a catalyst composed of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support at 140-180°C under reduced pressure results in high selectivity for benzyl carbamate.

Another classical approach is the reaction of benzyl chloroformate with ammonia (B1221849). organic-chemistry.org This reaction is typically performed by adding benzyl chloroformate to cold, concentrated ammonia water. organic-chemistry.org

The Curtius rearrangement provides another route. An improved process for synthesizing benzyl-N-vinyl carbamate involves the Curtius rearrangement of acryloyl azide (B81097) to form vinyl isocyanate, which is then trapped by benzyl alcohol. This highlights the utility of generating an isocyanate that is subsequently captured by benzyl alcohol to form the carbamate linkage.

| Starting Materials | Reagents/Catalyst | Product | Key Features | Reference |

| Benzyl alcohol, Urea | Alumina supported nickel oxide-bismuth oxide | Benzyl carbamate | High yield (99%), sealed tube, 110°C. | organic-chemistry.org |

| Benzyl alcohol, Urea | Cation exchanger (Amberlyst 15) with nickel | Benzyl carbamate | High yield (97%), reflux conditions. | acs.org |

| Benzyl chloroformate, Ammonia | Cold ammonia water | Benzyl carbamate | Classical, straightforward method. | organic-chemistry.org |

| Acryloyl azide, Benzyl alcohol | Toluene, Triethylamine | Benzyl-N-vinyl carbamate | Involves Curtius rearrangement to an isocyanate intermediate. |

Based on these established methods, the synthesis of this compound would most logically proceed via the reaction of 2,3-dichlorobenzyl alcohol with methyl isocyanate or the reaction of 2,3-dichlorobenzyl chloride (a known compound) with methyl carbamate.

Preparation of N-Substituted Aryl and Alkyl Carbamate Derivatives

The derivatization of the carbamate nitrogen in this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. General methods for the synthesis of N-substituted aryl and alkyl carbamates can be adapted for this purpose.

One common approach involves the reaction of an appropriate isocyanate with 2,3-dichlorobenzyl alcohol. To synthesize N-substituted derivatives of this compound, one could start with a substituted amine which is then converted to the corresponding isocyanate. This isocyanate can then react with 2,3-dichlorobenzyl alcohol to yield the desired N-substituted carbamate.

A variety of methods exist for the synthesis of N-substituted carbamates, often involving the reaction of an alcohol with an isocyanate. google.com For instance, N-alkyl carbamates can be prepared through a three-component coupling of primary amines, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. nih.gov This method avoids the direct use of isocyanates.

Another versatile method for preparing N-aryl and N-alkyl carbamates is through the Curtius rearrangement of acyl azides, which are then trapped by an alcohol. nih.gov Additionally, palladium-catalyzed cross-coupling reactions of aryl or alkyl halides with sodium cyanate (B1221674) in the presence of an alcohol provide an efficient route to these derivatives. organic-chemistry.org

The following table summarizes some general approaches for the synthesis of N-substituted carbamates that could be applied to generate derivatives of this compound.

| Reaction Type | Reactants | Key Features | Reference |

| Isocyanate Addition | Alcohol, Isocyanate | Direct and often high-yielding method. | google.com |

| Three-Component Coupling | Primary Amine, CO2, Alkyl Halide | Avoids the use of pre-formed isocyanates. | nih.gov |

| Curtius Rearrangement | Acyl Azide, Alcohol | Versatile for a range of substrates. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aryl/Alkyl Halide, Sodium Cyanate, Alcohol | Efficient for creating C-N bonds. | organic-chemistry.org |

| Transcarbamoylation | Carbamate, Alcohol/Amine | Exchange of the carbamoyl (B1232498) group. | organic-chemistry.org |

Synthesis of Isotopically Labeled Analogues for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, metabolic pathways, and for in vivo imaging studies. The strategic incorporation of isotopes such as ¹¹C, ¹³C, or deuterium (B1214612) into the this compound structure can provide detailed insights into its biological fate and mode of action. wikipedia.org

Radiosynthesis of ¹¹C-Labeled Carbamate Groups

The short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) is widely used in Positron Emission Tomography (PET) to visualize and quantify biological processes in vivo. The carbamate moiety of this compound can be readily labeled with ¹¹C.

A common method for the radiosynthesis of ¹¹C-labeled carbamates involves the reaction of a precursor amine with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) to form a carbamic acid intermediate, which is then methylated with a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf). nih.gov This three-component coupling reaction is typically rapid and proceeds under mild conditions, making it suitable for the short half-life of ¹¹C. nih.gov

For the specific case of this compound, one would start with 2,3-dichlorobenzylamine. This amine would be reacted with [¹¹C]CO₂ in the presence of a suitable base to form the corresponding carbamate salt, which is then reacted with a non-radioactive methylating agent to yield N-methylated 2,3-dichlorobenzyl [¹¹C]carbamate. Alternatively, starting with 2,3-dichlorobenzyl alcohol, one could react it with [¹¹C]phosgene, followed by reaction with methylamine (B109427). However, the use of [¹¹C]CO₂ is generally preferred due to its simpler production and handling.

Recent advancements have focused on late-stage ¹¹C-carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO), which offers a versatile method for introducing the ¹¹C-label into a carbonyl group. nih.gov

The following table outlines a general strategy for the radiosynthesis of ¹¹C-labeled carbamates.

| Labeling Agent | Precursor | Reaction Steps | Key Advantages | Reference |

| [¹¹C]CO₂ and CH₃I | Amine | 1. Carboxylation with [¹¹C]CO₂2. Methylation with CH₃I | Mild conditions, high radiochemical yield. | nih.gov |

| [¹¹C]CH₃OTf | Carbamate salt | Direct methylation of the carbamate anion. | High reactivity of [¹¹C]MeOTf. | nih.gov |

| [¹¹C]CO | Aryl/Alkyl Halide, Amine, Alcohol | Versatile for introducing a carbonyl group. | Broad applicability. | nih.gov |

Strategic Labeling for Metabolic Pathway Elucidation

Stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) are extensively used to trace the metabolic fate of drug candidates without the complications of radioactivity. researchgate.net By strategically placing these labels at different positions within the this compound molecule, one can identify metabolites and understand the metabolic pathways involved. nih.goviaea.org

For example, labeling the methyl group of the carbamate with ¹³C (to form 2,3-dichlorobenzyl N-[¹³C]methylcarbamate) would allow for the tracking of this specific fragment through mass spectrometry. If N-demethylation is a metabolic pathway, the loss of the ¹³C-label from the parent molecule and the appearance of a ¹³C-labeled metabolite could be readily detected.

Similarly, deuterium labeling on the benzyl ring or the methylene bridge can provide insights into oxidative metabolism at these positions. The presence of deuterium in metabolites can be easily detected by mass spectrometry due to the mass shift compared to the unlabeled compound. This technique is particularly useful for identifying sites of hydroxylation or other oxidative transformations.

The synthesis of these labeled compounds generally follows standard synthetic routes, but using appropriately labeled starting materials. For instance, to synthesize ¹³C-labeled this compound, one would use [¹³C]methyl isocyanate in the reaction with 2,3-dichlorobenzyl alcohol. For deuterium labeling, deuterated 2,3-dichlorobenzyl alcohol could be used as a starting material.

The choice of labeling position is crucial and depends on the specific metabolic questions being addressed.

| Isotope | Labeling Position | Purpose | Analytical Technique | Reference |

| ¹³C | Methyl group of carbamate | Trace the fate of the N-methyl group (e.g., N-demethylation). | Mass Spectrometry | nih.gov |

| ²H (D) | Aromatic ring | Investigate aromatic hydroxylation. | Mass Spectrometry | researchgate.net |

| ²H (D) | Methylene bridge | Study oxidation at the benzylic position. | Mass Spectrometry | researchgate.net |

Mechanistic Investigations of Biological Action of 2,3 Dichlorobenzyl Methylcarbamate

Enzyme Inhibition Studies

The chemical structure of 2,3-Dichlorobenzyl methylcarbamate, featuring a carbamate (B1207046) functional group, suggests its potential as an enzyme inhibitor, particularly targeting esterases. This class of compounds is known to interact with enzymes that possess a serine residue in their active site.

Acetylcholinesterase Inhibition by Carbamates: A General Mechanism

Carbamates are well-documented inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The general mechanism of AChE inhibition by carbamates involves the carbamylation of the serine hydroxyl group within the enzyme's active site. researchgate.netnih.gov This process is analogous to the enzyme's natural reaction with acetylcholine but with a significantly slower rate of decarbamylation (hydrolysis to regenerate the free enzyme).

The reaction proceeds through a nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate which then resolves to a carbamylated enzyme and the corresponding alcohol. The resulting carbamylated enzyme is temporarily inactive. While this inhibition is not permanent, the slow regeneration of the active enzyme leads to a state often described as "pseudo-irreversible" inhibition. researchgate.net This prolonged inactivation of AChE results in the accumulation of acetylcholine at cholinergic synapses, leading to overstimulation of the nervous system. nih.govdrugbank.com

Inhibition of Other Esterases by Carbamate Compounds

The inhibitory action of carbamate compounds is not limited to acetylcholinesterase. Other serine esterases, such as carboxylesterases, are also susceptible to inhibition by this class of chemicals. drugbank.com Carboxylesterases are involved in the detoxification and metabolism of a wide range of xenobiotics and endogenous compounds containing ester linkages. Similar to the mechanism with AChE, carbamates can react with the active site serine of carboxylesterases, leading to a carbamylated, inactive enzyme. The effectiveness of a particular carbamate as an inhibitor depends on its structural fit within the active site of the specific esterase.

Cellular and Subcellular Perturbations

In plants, certain dichlorobenzyl methylcarbamate derivatives have been shown to interfere with crucial biosynthetic pathways, leading to distinct phenotypic effects. While specific studies on the 2,3-dichloro isomer are limited, research on the closely related 3,4-dichlorobenzyl methylcarbamate (dichlormate) provides significant insights into the likely mechanism of action. nih.govnih.govresearchgate.netnih.gov

Interference with Carotenoid Biosynthesis Pathways

Herbicidal action is a known characteristic of certain carbamates, and this is often linked to the disruption of carotenoid biosynthesis. nih.govnih.govresearchgate.net Carotenoids are essential pigments in plants, serving vital roles in light harvesting and, crucially, in protecting chlorophyll (B73375) from photo-oxidative damage.

Studies on the herbicidal effects of dichlormate (B156093) have demonstrated a clear inhibition of the normal carotenoid biosynthesis pathway. nih.govnih.govresearchgate.net This inhibition occurs at the desaturation steps that convert colorless precursors into colored carotenoids. Specifically, treatment with dichlormate leads to the accumulation of the carotenoid precursor ζ-carotene. nih.govnih.gov This suggests that the enzyme responsible for the desaturation of ζ-carotene is a primary target. The accumulation of this and other precursors like phytoene (B131915) and phytofluene, as seen with other herbicides targeting this pathway, indicates a blockage in the metabolic sequence that produces the final functional carotenoids. nih.govnih.gov

Table 1: Carotenoid Precursors and their Accumulation

| Carotenoid Precursor | Accumulation in the Presence of Dichlormate |

| Phytoene | Not significantly accumulated |

| Phytofluene | Not significantly accumulated |

| ζ-Carotene | Accumulated |

| Neurosporene | Not applicable (downstream of inhibition) |

| Lycopene | Not applicable (downstream of inhibition) |

This table is based on the reported effects of the closely related compound, 3,4-dichlorobenzyl methylcarbamate (dichlormate).

The primary consequence of the inhibition of carotenoid biosynthesis is the subsequent photodestruction of chlorophyll. nih.govnih.govresearchgate.net In the absence of the protective carotenoids, chlorophyll molecules are highly susceptible to damage by excess light energy. Under illumination, chlorophyll can enter an excited triplet state, which can then react with molecular oxygen to produce highly reactive singlet oxygen. This singlet oxygen is extremely damaging to cellular components, including chlorophyll itself, lipids, and proteins. The resulting photo-oxidation leads to the bleaching of chlorophyll, loss of photosynthetic capacity, and ultimately, cell death. This photodestruction of chlorophyll is the visible symptom of the herbicidal action of compounds that inhibit carotenoid biosynthesis. nih.govnih.govresearchgate.net

Disruption of Chloroplast Structures and Development

General information on a related isomer, 3,4-dichlorobenzyl methylcarbamate, suggests that its herbicidal activity is linked to the inhibition of pigment synthesis. nih.govnih.gov This leads to the photodestruction of chlorophyll and subsequent disruption of the chloroplast. nih.gov However, it is crucial to note that minor structural differences, such as the position of the chlorine atoms on the phenyl ring, can significantly alter the biological activity of these compounds. nih.gov Therefore, these findings for the 3,4-isomer cannot be directly extrapolated to this compound without specific experimental verification.

Modulation of Mitotic Processes and Chromosome Dynamics

Scientific literature providing specific details on the modulation of mitotic processes and chromosome dynamics by this compound is scarce.

Induction of Mitotic Arrest and Delay

There is a lack of specific studies demonstrating the induction of mitotic arrest or delay in plant cells treated with this compound. While some carbamate herbicides are known to act as mitotic inhibitors by interfering with microtubule assembly, research specifically documenting this effect for the 2,3-dichloro isomer could not be found. croplife.org.au

Chromosome Condensation Effects in Plant Cells

No specific research findings on the effects of this compound on chromosome condensation in plant cells were identified in the available scientific literature.

Impact on Gap Junctional Intercellular Communication

There is no available scientific evidence to suggest that this compound has an impact on gap junctional intercellular communication. Studies investigating the effects of this specific compound on connexin proteins or the process of intercellular communication have not been found.

Molecular Pathways and Targets Distinct from Direct Enzyme Inhibition

Investigation of Epigenetic Mechanisms

Currently, there are no specific studies in the scientific literature that investigate the potential epigenetic mechanisms of action for this compound. While there is growing interest in the epigenetic effects of pesticides and herbicides in general, research has not yet focused on this particular compound.

Environmental Transformation and Persistence Studies of 2,3 Dichlorobenzyl Methylcarbamate

Degradation Pathways in Environmental Matrices

There is a lack of specific research on the degradation pathways of 2,3-Dichlorobenzyl methylcarbamate in soil, water, or through light-induced processes.

Hydrolytic Breakdown in Soil and Water Systems

No studies detailing the rate and products of hydrolytic breakdown of this compound were found. For carbamates in general, hydrolysis is a recognized degradation pathway, but the rate is highly dependent on the specific chemical structure and environmental conditions.

Microbial Metabolism and Biodegradation Processes

While soil microorganisms are known to degrade many carbamate (B1207046) pesticides, there is no specific information available on the microbial consortia or enzymatic pathways involved in the biodegradation of this compound.

Plant Uptake and Metabolic Conversion

Information regarding the uptake of this compound by plants and its subsequent metabolic fate within plant tissues is not available in the reviewed literature.

Photodegradation Mechanisms and Products

Specific studies on the photodegradation of this compound, including the mechanisms of light-induced breakdown and the resulting transformation products, could not be located.

Factors Influencing Environmental Fate and Transformation Kinetics

Influence of Environmental Conditions (pH, Temperature, Soil/Water Content)

While it is well-established that pH, temperature, and the composition of soil and water can significantly influence the degradation rates of pesticides, no specific data exists to quantify these effects on this compound.

Role of Soil Type and Water Solubility

The persistence and degradation of carbamate herbicides in the environment are significantly influenced by soil composition and the compound's solubility in water.

The degradation rate of carbamates often varies with soil type, influenced by factors such as organic matter content, pH, and microbial population. researchgate.net Generally, soils with higher organic matter may exhibit increased sorption of carbamates, which can sometimes have a protective effect, slowing down degradation by making the compound less available to microorganisms. mdpi.com Conversely, higher microbial activity in certain soils can accelerate the breakdown of these compounds. researchgate.net For instance, studies on various carbamates have shown that dissipation can be faster in some soil types compared to others due to differences in adsorption and desorption characteristics. researchgate.net The degradation of carbamates has been observed to be more rapid in alkaline soils compared to acidic or neutral ones. researchgate.net

Table 1: Factors Influencing the Persistence of Carbamate Herbicides in Soil

| Factor | Influence on Persistence | General Trend |

| Soil Organic Matter | Sorption and bioavailability | Higher organic matter can increase sorption, potentially decreasing immediate degradation but providing a long-term source. |

| Soil pH | Chemical and microbial degradation | Degradation is often faster in alkaline conditions. researchgate.net |

| Microbial Activity | Biodegradation | Higher microbial activity generally leads to faster degradation. researchgate.net |

| Moisture Content | Hydrolysis and microbial activity | Adequate moisture is necessary for both chemical hydrolysis and microbial breakdown. researchgate.net |

| Water Solubility | Mobility and availability for degradation | Higher solubility can lead to increased mobility and faster degradation in aquatic environments. mdpi.com |

Metabolite Identification and Characterization in Environmental Samples

The breakdown of this compound in the environment leads to the formation of various metabolites. The nature of these metabolites depends on the environmental compartment (plants, soil, or water) and the degradation pathway.

In plants, pesticides like this compound undergo a series of metabolic processes aimed at detoxification and sequestration. A common initial step is arylhydroxylation, where a hydroxyl group is introduced into the aromatic ring of the molecule. This process is a type of Phase I metabolism.

Following hydroxylation, the resulting phenolic metabolites typically undergo Phase II metabolism, which involves conjugation with endogenous plant molecules such as sugars. nih.gov This leads to the formation of glycosides, for example, O-glucosides. These conjugation reactions increase the water solubility of the metabolite, facilitating its transport and storage within the plant, often in the vacuole. nih.gov In some cases, these initial sugar conjugates can be further modified, for instance, by the addition of a malonyl group to the sugar residue, forming malonylated glucosides. While specific studies on this compound are not available, research on other carbamates like carbaryl (B1668338) has identified hydroxylated metabolites and their subsequent conjugates in plant tissues. nih.gov

In soil and water, the primary degradation pathway for carbamate esters is hydrolysis of the ester linkage. This reaction can be both a chemical process (abiotic) and a biologically mediated one (biotic), with microbial activity often playing a dominant role.

The hydrolysis of this compound would break the ester bond, yielding two primary products: 2,3-dichlorobenzyl alcohol and methylcarbamic acid. Methylcarbamic acid is generally unstable and is expected to further decompose into methylamine (B109427) and carbon dioxide. While specific studies identifying the hydrolytic degradation products of this compound were not found, the degradation of a similar compound, 2,6-dichlorobenzylthiopseudourea, under hydrolytic conditions was shown to produce 2,6-dichlorobenzylthiol. nih.gov This supports the proposed cleavage of the bond connecting the dichlorobenzyl moiety to the rest of the molecule. The persistence and further transformation of 2,3-dichlorobenzyl alcohol in the environment would then be a subsequent area of interest.

Table 2: Predicted Primary Degradation Products of this compound

| Degradation Pathway | Environmental Compartment | Predicted Primary Products |

| Hydrolysis | Soil, Water | 2,3-Dichlorobenzyl alcohol, Methylcarbamic acid (which decomposes to Methylamine and Carbon Dioxide) |

| Arylhydroxylation & Conjugation | Plants | Hydroxylated this compound, Glucoside conjugates of hydroxylated metabolites |

Advanced Analytical Techniques for Research on 2,3 Dichlorobenzyl Methylcarbamate

Chromatographic Separations

Chromatography is a fundamental tool for the separation and quantification of 2,3-Dichlorobenzyl methylcarbamate. The choice between liquid and gas chromatography is often dictated by the compound's thermal stability.

Liquid Chromatography (LC) for Carbamate (B1207046) Residue Analysis

Liquid chromatography (LC) is a preferred method for the analysis of many carbamate pesticides due to their potential thermal lability. High-performance liquid chromatography (HPLC), in particular, offers robust and reliable methods for separating and quantifying carbamates from various samples. For residue analysis, LC is frequently coupled with sensitive detection methods such as tandem mass spectrometry (LC-MS/MS) or post-column derivatization with fluorescence detection. nih.govepa.gov

A typical LC method for carbamate analysis involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govunito.it Gradient elution is often employed to achieve optimal separation of multiple analytes. The United States Environmental Protection Agency (EPA) Method 8318A, for instance, outlines an HPLC method for the determination of N-methylcarbamates in various matrices. epa.gov

Key parameters in developing an LC method for this compound would include:

Column Selection: A C18 or similar reversed-phase column would likely provide good retention and separation.

Mobile Phase Optimization: A gradient of acetonitrile and water would be a common starting point, with potential additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency for MS detection.

Detector Choice: A diode array detector (DAD) can be used for initial screening and quantification at higher concentrations, while MS/MS would provide the high sensitivity and selectivity required for trace residue analysis. unito.it

Gas Chromatography (GC) Considerations for Thermally Unstable Carbamates

Gas chromatography (GC) can be a powerful tool for the analysis of volatile and thermally stable compounds. However, many carbamates, particularly N-methylcarbamates, are prone to thermal degradation in the hot GC injector and column. taylorfrancis.comscispec.co.th This degradation can lead to inaccurate quantification and the formation of breakdown products that complicate the analysis.

For thermally unstable carbamates, several strategies can be employed to mitigate degradation:

Derivatization: A common approach is to derivatize the carbamate to a more thermally stable compound prior to GC analysis. This often involves reactions like methylation or silylation. scispec.co.th

Cool On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, minimizing the time the analyte spends in the hot injector.

Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for controlled heating of the injector, which can be optimized to volatilize the analyte without causing significant degradation. unito.it

Given the structure of this compound, its thermal stability would need to be carefully evaluated before selecting GC as the primary analytical method. If found to be unstable, derivatization or the use of specialized injection techniques would be necessary.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. For this compound, an HPLC method can be developed to separate the main compound from any impurities arising from synthesis or degradation.

A stability-indicating HPLC method is designed to resolve the active compound from its potential degradation products, ensuring that the measured purity is accurate even after exposure to stress conditions (e.g., heat, light, acid, base). nih.gov The development and validation of such a method typically follow guidelines from the International Conference on Harmonisation (ICH).

A typical setup for purity assessment of a carbamate by HPLC might include:

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for several applications in the analysis of this compound.

Reaction Monitoring: TLC can be used to quickly monitor the progress of a chemical synthesis by spotting the reaction mixture on a TLC plate and observing the disappearance of reactants and the appearance of the product.

Purity Screening: It can provide a preliminary assessment of the purity of a sample. The presence of multiple spots may indicate the presence of impurities.

Fraction Collection Guidance: In preparative column chromatography, TLC can be used to identify which fractions contain the desired compound.

A typical TLC system for a moderately polar compound like a carbamate would involve a silica gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) as the mobile phase. Visualization of the spots can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for each type of proton. The chemical shift (δ) of these signals provides information about the electronic environment of the protons.

Predicted ¹H NMR Signals for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (3 protons) | 7.2 - 7.6 | Multiplet | 3H |

| Benzyl (B1604629) CH₂ | ~5.2 | Singlet | 2H |

| N-H | 5.0 - 5.5 (broad) | Singlet | 1H |

| Methyl CH₃ | ~2.8 | Singlet | 3H |

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

The aromatic protons would likely appear as a complex multiplet due to coupling with each other. The benzyl protons (CH₂) adjacent to the oxygen and the dichlorinated aromatic ring would be deshielded and appear at a relatively downfield chemical shift. The N-H proton signal is often broad and its chemical shift can be variable. The methyl protons (CH₃) attached to the nitrogen would appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Signals for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 155 - 160 |

| Aromatic (6 carbons) | 125 - 140 |

| Benzyl CH₂ | 65 - 70 |

| Methyl CH₃ | 25 - 30 |

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

The carbonyl carbon of the carbamate group would be the most deshielded, appearing at the lowest field. The six aromatic carbons would have distinct signals in the aromatic region, with the carbons directly attached to the chlorine atoms showing characteristic shifts. The benzyl and methyl carbons would appear in the aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending. vscht.cz An IR spectrum provides a unique "fingerprint" of a molecule by plotting the wavenumber (cm⁻¹) against the percent transmittance or absorbance of IR radiation. vscht.cz

For this compound, IR spectroscopy can confirm the presence of its key functional groups. The carbamate group (-NHCOO-) is characterized by a strong carbonyl (C=O) stretching absorption and an N-H stretching vibration. The aromatic ring and the C-Cl bonds also exhibit characteristic absorptions. pressbooks.publibretexts.org

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide/Carbamate) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic -CH₃, -CH₂-) | Stretch | 2850 - 3000 |

| C=O (Carbonyl of Carbamate) | Stretch | ~1700 - 1725 |

| C=C (Aromatic Ring) | Stretch | 1400 - 1600 |

| C-O (Ester-like) | Stretch | 1000 - 1300 |

Ultraviolet (UV) Detection in LC

Liquid chromatography (LC) systems frequently employ Ultraviolet (UV) detectors for the analysis of compounds that absorb UV light. The principle is based on Beer-Lambert's law, where the absorbance of UV light by the analyte is proportional to its concentration. This compound possesses a dichlorinated benzene (B151609) ring, which acts as a chromophore, making the compound suitable for UV detection.

In High-Performance Liquid Chromatography (HPLC), as the separated components elute from the column, they pass through a flow cell in the UV detector. The detector measures the absorbance at a specific wavelength. For carbamates, analysis is often performed at wavelengths around 220 nm to achieve good sensitivity. researchgate.net The selection of the optimal wavelength is crucial for maximizing the signal-to-noise ratio and achieving the desired detection limits. HPLC-UV methods are widely used for the quantification of UV-absorbing compounds in various samples, including cosmetics and environmental matrices. shimadzu.com

Mass Spectrometry Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly valued for its exceptional sensitivity and selectivity and is often coupled with chromatographic techniques for the analysis of complex mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental Degradation Studies

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile organic compounds in environmental samples. nih.gov In environmental degradation studies, GC-MS is instrumental in tracking the fate of a parent compound like this compound and identifying its breakdown products. researchgate.net

The process involves separating the components of an environmental extract (from soil or water) on a GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries. This approach allows researchers to elucidate degradation pathways, for instance, by identifying metabolites formed through processes like hydrolysis or microbial action. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become an indispensable tool for analyzing non-volatile compounds in complex matrices such as food, biological fluids, and environmental samples. kuleuven.benih.gov For a compound like this compound, which may be present at trace levels in challenging samples, LC-MS offers significant advantages. hpst.cz

The technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry. kuleuven.be This is crucial for samples like ginger, which are rich in interfering compounds that can cause matrix suppression effects. hpst.cz By using techniques like matrix-matched standard calibration, LC-MS/MS can accurately quantify carbamates and their metabolites at very low concentrations, often in the µg/kg range. hpst.cznih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the determination of a compound's elemental formula. While a standard mass spectrometer might measure the nominal mass of a compound as a whole number, HRMS can distinguish between two molecules that have the same nominal mass but different elemental compositions.

For this compound (C₉H₉Cl₂NO₂), HRMS can provide an exact mass measurement, confirming its elemental composition and differentiating it from other potential isomers or isobaric interferences. researchgate.netmeasurlabs.com This capability is invaluable for the unambiguous identification of unknown compounds or for confirming the identity of known substances in complex samples. ucr.edu

Table 2: Accurate Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Nominal Mass | 233 Da |

The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for highly accurate and precise quantitative analysis. The method involves adding a known amount of a stable-isotope labeled version of the target analyte to the sample before processing. This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte.

When coupled with LC-MS or GC-MS, the stable-isotope dilution (SID) methodology provides the highest possible analytical specificity for quantitative determinations. nih.gov The mass spectrometer can differentiate between the native analyte and the heavier isotope-labeled standard. By measuring the ratio of the native analyte to the labeled standard, highly accurate quantification can be achieved. This approach effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, overcoming issues like matrix effects that can lead to imprecision in other quantitative methods. nih.gov

Theoretical and Computational Studies of 2,3 Dichlorobenzyl Methylcarbamate

Molecular Modeling and Simulations

Molecular modeling and simulation are fundamental tools for investigating the structure, dynamics, and interactions of molecules at an atomic level.

Conformational Analysis and Molecular Structure Optimization

The first step in a computational study of 2,3-dichlorobenzyl methylcarbamate would involve a thorough conformational analysis to identify its most stable three-dimensional structures. This process uses computational methods to rotate the molecule's single bonds—primarily the C-O and C-C bonds linking the benzyl (B1604629) and carbamate (B1207046) moieties—to map the potential energy surface. The lowest energy conformations, or conformers, represent the most likely shapes of the molecule.

Computational techniques, such as those combining NMR spectroscopy with DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory), are standard for determining conformer populations. nih.govresearchgate.net For a molecule like this compound, this analysis would reveal how the bulky, electron-withdrawing chlorine atoms on the benzene (B151609) ring influence the spatial orientation of the methylcarbamate group. The optimized geometric parameters for the most stable conformer, including bond lengths and angles, would be determined.

Interactions with Biological Macromolecules

While no specific studies exist for this compound, computational methods are often used to predict how a molecule might interact with biological targets like enzymes or receptors. This is typically done through molecular docking simulations. Such a study would involve placing the 3D structure of this compound into the binding site of a protein to predict the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Amide Resonance and C-N Bond Rotational Barriers

A key feature of the carbamate group is the restricted rotation around the carbonyl-nitrogen (C-N) bond. This is due to amide resonance, where the nitrogen's lone pair of electrons delocalizes with the carbonyl π-system, giving the C-N bond partial double-bond character. This planarity results in distinct syn and anti rotamers.

Quantum chemical calculations are employed to quantify the energy barrier to this rotation. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov The presence of different substituents can lower this barrier. nih.govmdpi.com For this compound, a computational study would calculate the transition state for the C-N bond rotation and determine the precise energy barrier, providing insight into the molecule's dynamic behavior.

Quantum Chemical Analyses

Quantum chemistry provides deeper insights into the electronic structure and reactivity of molecules.

Calculation of Enthalpy Changes and Transition States for Reactions

Quantum chemical methods can be used to calculate the thermodynamics and kinetics of chemical reactions. For any proposed reaction involving this compound, one could compute the change in enthalpy (ΔH) to determine if the reaction is exothermic or endothermic. Furthermore, the structure and energy of the transition state—the highest point on the reaction energy profile—can be calculated. This transition state energy is used to determine the activation energy, which is critical for predicting the reaction rate.

Prediction of Hydrolysis Mechanisms

The stability of a carbamate is often assessed by its susceptibility to hydrolysis. Computational studies can predict the mechanism of this reaction, which is the breakdown of the compound by water. Research on other carbamates has shown that hydrolysis can proceed through different pathways, often catalyzed by acid or base. nih.govusu.edu

Molecular Orbital Calculations for Chemical Properties

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Molecular orbital (MO) calculations, in particular, offer insights into the electronic structure and reactivity of a compound. These calculations are often performed using methods such as Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-31G** basis set, to model the molecule's behavior, often considering environmental factors like the presence of a solvent through models like the polarizable continuum model. nih.gov

A key focus of these calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting a molecule's reactivity. For methylcarbamate derivatives, computational studies have explored the relationship between their electronic structure and biological activity. nih.gov

One advanced computational technique is the use of a molecular similarity index (MSI), which quantifies the overlap of electron densities between different molecules. nih.gov A more refined version, the orbital-specific MSI (OS-MSI), examines the overlap of specific molecular orbitals, such as the HOMO or LUMO. nih.gov Research on a series of methylcarbamate derivatives revealed that traditional MSI values, which consider total electron density, and OS-MSI values for the HOMO did not correlate well with the compounds' relative toxicity. nih.gov However, a significant finding was that the OS-MSI values calculated for the LUMO showed a noticeable correlation with the experimental data. nih.gov This suggests that the LUMO plays a critical role in the reaction mechanism of these pesticides, likely as the primary site for electron acceptance in a biologically significant reaction. nih.gov

| Computational Concept | Description | Relevance to this compound |

| DFT Calculations (e.g., B3LYP/6-31G )** | A method for approximating the electronic structure of molecules. nih.gov | Provides fundamental data on orbital energies and electron distribution. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons (HOMO) and the lowest energy orbital without electrons (LUMO). Their energy gap indicates chemical reactivity. nih.gov | The LUMO is particularly important, as its characteristics are linked to the compound's reaction mechanism and biological activity. nih.gov |

| Orbital-Specific Molecular Similarity Index (OS-MSI) | A measure of similarity between the specific molecular orbitals (like the LUMO) of two different molecules. nih.gov | The OS-MSI for the LUMO correlates with the toxicity of methylcarbamate derivatives, highlighting the LUMO's role in their mode of action. nih.gov |

Structure-Function Predictions and Environmental Behavior Modeling

Modeling P450-Catalyzed Oxidation in Pesticide Metabolism

The metabolism of pesticides like this compound in organisms is predominantly carried out by cytochrome P450 (CYP) enzymes. nih.gov These monooxygenases are capable of oxidizing a wide variety of substrates, including those containing halogen atoms. nih.gov Computational modeling is a vital tool for predicting the metabolic fate of such compounds by simulating their interaction with P450 enzymes.

The presence and position of the two chlorine atoms on the benzyl ring of this compound are critical factors in these models. Halogens are electron-withdrawing and can significantly alter the electronic properties of the substrate. nih.gov This, in turn, influences how the molecule binds within the P450 active site and can affect the outcome of the catalytic reaction. nih.gov

Modeling studies on similar halogenated compounds demonstrate that P450 enzymes can catalyze reactions such as hydroxylation, often at a benzylic carbon. nih.gov For this compound, models would predict the likelihood of oxidation at the benzylic methylene (B1212753) (-CH2-) group, which would lead to the formation of an unstable intermediate that could subsequently release formaldehyde (B43269) and the corresponding dichlorobenzyl alcohol. Other potential sites of oxidation on the aromatic ring can also be assessed. The models indicate that the substrate's mobility within the enzyme's active site is a key factor, as the initial binding position may not be optimal for hydrogen atom abstraction by the enzyme's reactive species. nih.gov The presence of the halogen can also disfavor certain metabolic pathways, such as desaturation, compared to non-halogenated analogues. nih.gov

| Modeling Factor | Influence on P450-Catalyzed Oxidation | Predicted Outcome for this compound |

| Cytochrome P450 (CYP) Enzymes | Primary enzymes responsible for metabolizing xenobiotics, including pesticides. nih.gov | The principal catalysts for the breakdown of the compound in biological systems. |

| Halogen Substitution | The two chlorine atoms are electron-withdrawing, altering the molecule's electronic profile and binding affinity to the P450 active site. nih.gov | Influences the orientation within the enzyme, potentially favoring or hindering specific oxidation pathways. |

| Primary Metabolic Pathway | Hydroxylation of C-H bonds is a common P450-catalyzed reaction. nih.gov | The most probable metabolic attack is hydroxylation of the benzylic -CH2- group. |

| Substrate Mobility | The ability of the molecule to move within the active site to achieve a reactive conformation. nih.gov | A necessary component of the model, as the initial binding pose may not be the one that leads to reaction. |

Prediction of Partition Behavior in Environmental Compartments

Predicting how this compound partitions between different environmental compartments—such as water, soil, and air—is essential for assessing its environmental fate and transport. This is typically achieved by modeling based on its physicochemical properties. A crucial parameter for this is the octanol-water partition coefficient (Kow), usually expressed as its logarithm, LogP.

For this compound, the predicted XlogP value is 2.7. uni.lu This value indicates that the compound is moderately lipophilic (fat-loving). A LogP value greater than 1 suggests that the compound has a higher affinity for organic media like octanol (B41247) than for water. A value of 2.7 signifies that it is roughly 500 times more soluble in octanol than in water.

This partitioning behavior has significant environmental implications. It suggests that this compound is likely to adsorb to the organic matter fraction of soil and sediment, reducing its mobility in water and its potential for leaching into groundwater. Furthermore, its lipophilic nature indicates a potential for bioaccumulation in the fatty tissues of organisms. Other computational predictions, such as the molecule's collision cross-section, can further refine models of its movement and interaction within environmental systems. uni.lu

| Predicted Property | Value | Interpretation and Environmental Implication |

| Molecular Formula | C₉H₉Cl₂NO₂ uni.lunih.gov | Provides the elemental composition of the compound. |

| XlogP | 2.7 uni.lu | Indicates moderate lipophilicity. The compound is expected to partition from water into soil organic matter, sediment, and biological tissues. |

| Monoisotopic Mass | 233.00104 Da uni.lu | Used in mass spectrometry for precise identification in environmental samples. |

| Predicted Collision Cross Section ([M+H]⁺) | 145.1 Ų uni.lu | A parameter used in advanced modeling of the compound's transport and interaction with environmental matrices. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of 2,3 Dichlorobenzyl Methylcarbamate and Analogues

Elucidation of the Active Pharmacophore and Key Structural Elements

The active pharmacophore of a bioactive molecule represents the essential spatial and electronic features necessary for its interaction with a specific biological target. For herbicidal benzyl (B1604629) methylcarbamates, the key structural elements can be broken down into three main components: the substituted benzyl ring, the benzyl alcohol-derived linker, and the N-methylcarbamate moiety.

The Carbamate (B1207046) Moiety (O-C(O)-N-CH₃): This functional group is fundamental to the biological activity of this class of compounds. Carbamates are known to act as inhibitors of key enzymes by mimicking a natural substrate and binding to the enzyme's active site. In many insecticidal carbamates, this group is responsible for the carbamoylation of acetylcholinesterase, leading to its inhibition. nih.gov While the primary target for herbicidal action is different, the carbamate group remains the core reactive element. Its structure provides a degree of conformational rigidity and participates in hydrogen bonding, which is crucial for interaction with the target enzyme.

The Benzyl Ring: The aromatic ring serves as a scaffold, and its substitution pattern is a major determinant of herbicidal activity and selectivity. The lipophilicity and electronic properties conferred by substituents on the ring influence the compound's uptake, translocation within the plant, and binding affinity to the target site.

The Dichlorinated Substitution Pattern: The presence and position of chlorine atoms on the benzyl ring are critical. The 2,3-dichloro arrangement defines the specific compound and significantly influences its electronic properties and spatial conformation, which in turn affects its interaction with the target enzyme.

Impact of Substitutions on Biological Activity and Specificity

Research on benzyl methylcarbamate herbicides has shown that even minor alterations to the molecular structure can lead to significant changes in biological activity. researchgate.net Modifications to the halogenation pattern on the phenyl ring or variations in the N-substituent of the carbamate group are particularly impactful. researchgate.net

The position of the chlorine atoms on the benzyl ring is a critical factor in determining the herbicidal efficacy of dichlorobenzyl methylcarbamate analogues. While specific comparative data for the 2,3-dichloro isomer versus other isomers is not extensively detailed in readily available literature, studies on the closely related 3,4-dichlorobenzyl methylcarbamate confirm the principle that the substitution pattern is a key determinant of activity. researchgate.net

General principles of SAR for halogenated aromatic herbicides suggest that:

Position: The ortho (2), meta (3), and para (4) positions for substitution are not equivalent. The specific arrangement (e.g., 2,3-dichloro vs. 3,4-dichloro) alters the molecule's dipole moment and steric profile, affecting how it fits into the binding pocket of the target enzyme.

Electronic Effects: Chlorine is an electron-withdrawing group, which modifies the electron density of the aromatic ring. This can influence the compound's reactivity and its non-covalent interactions (like pi-stacking or halogen bonding) with amino acid residues in the target protein. Studies on other classes of herbicides with halogenated phenyl rings have shown that such electronic modifications are crucial for high efficacy. nih.gov

The following table illustrates the different dichlorobenzyl isomers, highlighting the structural variations that influence activity.

| Compound Name | Substitution Pattern |

| 2,3-Dichlorobenzyl methylcarbamate | 2,3-dichloro |

| 3,4-Dichlorobenzyl methylcarbamate | 3,4-dichloro |

| 2,4-Dichlorobenzyl methylcarbamate | 2,4-dichloro |

| 2,5-Dichlorobenzyl methylcarbamate | 2,5-dichloro |

| 2,6-Dichlorobenzyl methylcarbamate | 2,6-dichloro |

| 3,5-Dichlorobenzyl methylcarbamate | 3,5-dichloro |

This table illustrates the structural isomers. The herbicidal efficacy is known to vary significantly between these isomers.

The substituent attached to the nitrogen atom of the carbamate group also plays a pivotal role in modulating herbicidal activity. For this compound, this substituent is a methyl group. Altering the size and nature of this group can impact the compound's potency. researchgate.net

Steric Hindrance: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can introduce steric hindrance that may either enhance or reduce binding to the target enzyme. If the binding pocket is constrained, a larger group may prevent optimal orientation, thereby reducing activity. Conversely, if there is an adjacent hydrophobic pocket, a larger alkyl group could form additional favorable interactions, increasing potency.

Hydrogen Bonding: The hydrogen on the carbamate nitrogen (N-H) is a potential hydrogen bond donor. Modifying the N-substituent can influence the strength or accessibility of this interaction.

The table below shows potential analogues based on N-substituent modification.

| Base Structure | N-Substituent | Resulting Compound Name |

| 2,3-Dichlorobenzyl carbamate | -H | 2,3-Dichlorobenzyl carbamate |

| 2,3-Dichlorobenzyl carbamate | -CH₃ | This compound |

| 2,3-Dichlorobenzyl carbamate | -CH₂CH₃ | 2,3-Dichlorobenzyl ethylcarbamate |

| 2,3-Dichlorobenzyl carbamate | -CH(CH₃)₂ | 2,3-Dichlorobenzyl isopropylcarbamate |

This table presents hypothetical analogues. Studies on related compounds confirm that such modifications significantly alter herbicidal activity. researchgate.net

Correlations with Mechanistic Pathways and Target Interactions

The structural features of this compound and its analogues are directly correlated with their mechanism of action, which involves the inhibition of essential biosynthetic pathways and leads to distinct cytological effects.

The primary mode of action for herbicidal benzyl methylcarbamates is the inhibition of carotenoid biosynthesis. nih.govresearchgate.net Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidation. nih.gov In their absence, the plant's photosynthetic apparatus is rapidly destroyed by light, leading to a characteristic "bleached" or white appearance. nih.govnih.gov

The specific target within this pathway for many bleaching herbicides is the enzyme phytoene (B131915) desaturase (PDS) . This enzyme catalyzes the conversion of the colorless carotenoid precursor, phytoene, into colored carotenoids like ζ-carotene. Studies on the related herbicide 3,4-dichlorobenzyl methylcarbamate (dichlormate) have shown that it inhibits this process, leading to a buildup of the precursor ζ-carotene. nih.govresearchgate.net It is highly probable that this compound acts on the same target.

The structural requirements for an effective inhibitor of PDS include:

A molecular shape and electronic distribution that is complementary to the enzyme's active site, allowing it to bind and block access for the natural substrate, phytoene.

The dichlorobenzyl moiety likely fits into a hydrophobic pocket within the enzyme, while the carbamate group may interact with polar amino acid residues at the active site, stabilizing the inhibitor-enzyme complex.

The inhibition of carotenoid synthesis directly leads to severe and observable cytological damage within the plant's cells, particularly in the chloroplasts.

Chlorophyll Photodestruction: Carotenoids quench excess light energy and reactive oxygen species that are generated during photosynthesis. When carotenoid synthesis is blocked by a herbicide like this compound, this protective mechanism is lost. Chlorophyll molecules, when exposed to light, become highly reactive and are rapidly destroyed, resulting in the loss of green pigmentation (chlorosis). nih.govnih.gov

Chloroplast Disruption: The photo-oxidative stress also damages the structural components of the chloroplasts. The highly organized internal membrane system, known as the thylakoids, where photosynthesis occurs, becomes disorganized and degrades. nih.govresearchgate.net Electron microscopy of plant cells treated with carotenoid synthesis inhibitors reveals a breakdown of the thylakoid grana stacks and a general disorganization of the chloroplast ultrastructure.

The severity of these cytological effects is directly correlated with the herbicidal potency of the specific analogue. A compound with a structure optimized for PDS inhibition (e.g., an optimal halogenation pattern) will block carotenoid production more efficiently, leading to faster and more extensive chlorophyll bleaching and chloroplast damage upon exposure to light.

Emerging Research Directions and Advanced Applications of the Chemical Compound

Development of Research Tools Based on the Carbamate (B1207046) Scaffold

The carbamate moiety is a versatile structural unit that has been widely employed in the development of research tools and in medicinal chemistry. acs.orgnih.gov Its unique characteristics, such as chemical stability and the ability to act as a peptide bond surrogate, make it an attractive scaffold for designing molecules with specific biological functions. nih.gov

Carbamates are frequently used as protecting groups for amines in organic synthesis, a crucial step in the construction of complex molecules for research purposes. acs.org The stability of the carbamate bond can be tuned by modifying its substituents, allowing for its selective removal under specific conditions. This property is invaluable in multi-step syntheses of novel compounds being investigated for their biological or material properties.

Furthermore, the carbamate linkage is a key component in the design of prodrugs. nih.govresearchgate.net A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The carbamate group can be used to mask a functional group of a parent drug, improving its absorption, distribution, metabolism, and excretion (ADME) profile. The hydrolysis of the carbamate in vivo releases the active drug. nih.gov While no specific prodrugs based on 2,3-Dichlorobenzyl methylcarbamate are currently documented, its structure lends itself to such potential applications in drug discovery research.

The carbamate scaffold is also integral to the design of chemical probes to study biological systems. These probes are molecules designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function. The ability of the carbamate group to form hydrogen bonds and to impose conformational constraints allows for the design of highly specific and potent probes. nih.gov

Table 1: Applications of the Carbamate Scaffold in Research

| Application | Description | Key Features of Carbamate Scaffold |

| Medicinal Chemistry | Used as a structural component in drugs and prodrugs. nih.govresearchgate.net | Chemical stability, peptide bond mimicry, ability to modulate interactions with biological targets. nih.gov |

| Organic Synthesis | Employed as a protecting group for amines. acs.org | Tunable stability, allowing for selective removal. acs.org |

| Chemical Biology | Utilized in the design of chemical probes. nih.gov | Hydrogen bonding capability, conformational restriction. nih.gov |

Exploration of Novel Biological Activities

Beyond cholinesterase inhibition, researchers are exploring novel biological activities of various carbamate derivatives. Studies have shown that some carbamates possess activity against other enzymes, such as butyrylcholinesterase (BuChE), which is also involved in neurotransmission and has been implicated in the progression of Alzheimer's disease. nih.govnih.gov The development of selective BuChE inhibitors is an active area of research, and novel carbamate structures are being synthesized and evaluated for this purpose. nih.govnih.govresearchgate.net

Recent research has also investigated the potential of carbamate derivatives as inhibitors of other enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are involved in the endocannabinoid system. nih.gov Inhibition of these enzymes has therapeutic potential for a range of conditions, including pain, anxiety, and neurodegenerative disorders. The carbamate scaffold is being explored for the development of dual-activity inhibitors, for example, targeting both FAAH and cholinesterases. nih.gov

Furthermore, some studies have reported on the insecticidal activity of novel carbamate derivatives that act as dual-binding site acetylcholinesterase inhibitors, potentially offering enhanced potency. acs.orgepa.gov The investigation into the biological activity of this compound could reveal novel inhibitory properties against these or other biologically important enzymes.

Table 2: Investigated Biological Activities of Carbamate Derivatives

| Biological Target | Potential Therapeutic Area/Application | Example Carbamate Activity |

| Acetylcholinesterase (AChE) | Insecticides, Alzheimer's Disease | Inhibition of enzyme activity. nih.govacs.orgnih.gov |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Selective inhibition. nih.govnih.govresearchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Anxiety, Neurodegeneration | Inhibition of endocannabinoid degradation. nih.gov |

| Monoacylglycerol Lipase (MAGL) | Pain, Anxiety, Neurodegeneration | Inhibition of endocannabinoid degradation. nih.gov |

Advanced Methodologies for Environmental Fate Assessment

The widespread use of carbamate pesticides necessitates the development of advanced and sensitive methods for assessing their environmental fate and for their detection in various matrices. benthamdirect.com While specific studies on the environmental fate of this compound are scarce, the methodologies developed for other carbamates are directly applicable.

Advanced Analytical Techniques:

Conventional methods for pesticide analysis, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are often time-consuming and require expensive equipment. benthamdirect.com To overcome these limitations, significant research has focused on the development of rapid and high-throughput analytical techniques.

Immunoassays: These methods utilize the high specificity of antibodies to detect target molecules. Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of various carbamate pesticides with high sensitivity. benthamdirect.comnih.govagriculturejournals.czacs.orgmdpi.com The development of monoclonal antibodies specific to the dichlorobenzyl methylcarbamate structure would enable the creation of sensitive immunoassays for its detection.

Biosensors: These devices combine a biological recognition element (e.g., an enzyme or antibody) with a transducer to generate a measurable signal upon interaction with the target analyte. acs.orgnih.gov Electrochemical biosensors based on the inhibition of acetylcholinesterase are a well-established and sensitive method for the detection of carbamate pesticides. acs.orgnih.govbenthamdirect.com Nanomaterial-based biosensors, utilizing materials like carbon nanotubes and graphene, are being developed to enhance sensitivity and performance. mdpi.com

Advanced Oxidation Processes (AOPs) for Degradation:

The degradation of persistent organic pollutants, including some carbamates, is a critical area of environmental research. Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade these compounds into less harmful substances. tandfonline.commdpi.comresearchgate.net These processes generate highly reactive species, such as hydroxyl radicals, that can effectively break down complex organic molecules. mdpi.com

Studies have investigated the use of various AOPs, including ozonation, UV/H₂O₂, and Fenton processes, for the degradation of carbamate pesticides in water. tandfonline.comrsc.orggnest.org Research in this area for this compound would involve studying its degradation kinetics and identifying the transformation products to fully assess its environmental impact.

Microbial Degradation:

The biodegradation of carbamates by microorganisms is a key process in their environmental dissipation. nih.govresearchgate.net Research has focused on identifying and characterizing microbial strains capable of degrading various carbamate pesticides and elucidating the metabolic pathways and enzymes involved. nih.govresearchgate.netnih.gov Understanding the microbial degradation of this compound would be crucial for predicting its persistence in soil and water and for developing bioremediation strategies. The presence of chlorine atoms on the benzene (B151609) ring may influence its biodegradability compared to non-chlorinated analogs.

Table 3: Advanced Methodologies for Environmental Assessment of Carbamates

| Methodology | Principle | Application for this compound |

| Immunoassays (e.g., ELISA) | Specific antibody-antigen binding. benthamdirect.comnih.gov | Development of specific assays for sensitive detection in environmental samples. |

| Electrochemical Biosensors | Enzyme inhibition (e.g., AChE) or specific binding events. nih.govbenthamdirect.com | Rapid and sensitive detection in water and food samples. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for degradation. tandfonline.commdpi.com | Assessment of degradation pathways and potential for water treatment. |

| Microbial Degradation Studies | Use of microorganisms to break down the compound. nih.govresearchgate.net | Understanding environmental persistence and potential for bioremediation. |

Q & A

Basic Research Questions